1-Allyl-6-fluoro-1H-indole-3-carbaldehyde
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Overview
Description
1-Allyl-6-fluoro-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C12H10FNO and a molecular weight of 203.21 g/mol . It is an indole derivative, which is a significant class of heterocyclic compounds known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1-Allyl-6-fluoro-1H-indole-3-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-fluoroindole and allyl bromide.
Alkylation: The 6-fluoroindole undergoes alkylation with allyl bromide in the presence of a base, such as potassium carbonate, to form 1-allyl-6-fluoroindole.
Chemical Reactions Analysis
1-Allyl-6-fluoro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Sodium borohydride, lithium aluminum hydride
- Nucleophiles: Amines, thiols
Major products formed from these reactions include carboxylic acids, alcohols, and substituted indole derivatives .
Scientific Research Applications
1-Allyl-6-fluoro-1H-indole-3-carbaldehyde has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Allyl-6-fluoro-1H-indole-3-carbaldehyde is not well-documented. indole derivatives generally exert their effects by interacting with specific molecular targets and pathways. For example, they may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-Allyl-6-fluoro-1H-indole-3-carbaldehyde can be compared with other similar compounds, such as:
6-Fluoroindole-3-carbaldehyde: This compound lacks the allyl group at the 1-position, which may affect its reactivity and biological activity.
1-Allylindole-3-carbaldehyde: This compound lacks the fluorine atom at the 6-position, which may influence its chemical properties and interactions with biological targets.
The presence of both the allyl group and the fluorine atom in this compound makes it unique and potentially more versatile in its applications compared to its analogs .
Properties
IUPAC Name |
6-fluoro-1-prop-2-enylindole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c1-2-5-14-7-9(8-15)11-4-3-10(13)6-12(11)14/h2-4,6-8H,1,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPNCCBPCSVJER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=C(C2=C1C=C(C=C2)F)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424661 |
Source
|
Record name | 1-Allyl-6-fluoro-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883543-88-2 |
Source
|
Record name | 1-Allyl-6-fluoro-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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